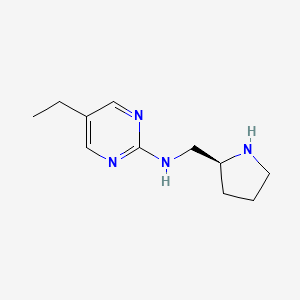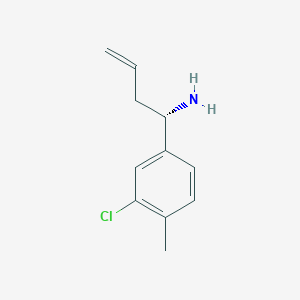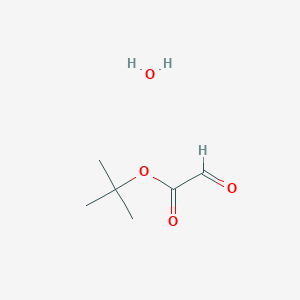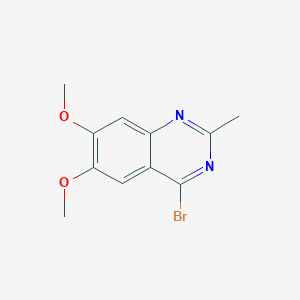![molecular formula C9H7ClO2S B13122784 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, characterized by a chloro group at the 6th position and a hydroxymethyl group at the 2nd position, exhibits significant potential in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction yields the desired benzothiophene derivative through an aryne intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-chloro-2-formylbenzo[b]thiophen-3-ol, while nucleophilic substitution of the chloro group can produce various substituted benzothiophenes .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to other benzothiophene derivatives, 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is unique due to its specific substitution pattern. The presence of both chloro and hydroxymethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its distinct biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H7ClO2S |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
6-chloro-2-(hydroxymethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,11-12H,4H2 |
InChI-Schlüssel |
IUTJNHUDHZAZTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)






![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)


